9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride
Description
9,9-Difluorodispiro[3.0.35.14]nonan-7-amine hydrochloride is a structurally complex compound featuring a dispiro framework with fluorine substituents at the 9,9-positions and an amine group at the 7-position, stabilized as a hydrochloride salt. Its rigid spiro architecture and electronegative fluorine atoms contribute to unique physicochemical properties, making it relevant in materials science and pharmaceutical research. The hydrochloride salt enhances solubility and stability, a common strategy for bioactive amines .
Properties
IUPAC Name |
9,9-difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)7(2-1-3-7)8(9)4-6(12)5-8;/h6H,1-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSRFNYYCHPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CC(C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride typically involves the following steps:
Formation of the Dispiro Structure: The initial step involves the formation of the dispiro structure through a series of cyclization reactions. This is achieved by reacting appropriate starting materials under controlled conditions to form the core structure.
Introduction of Fluorine Atoms: Fluorination is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms at the desired positions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
9,9-Difluorodispiro[3.0.35.14]nonan-7-amine Hydrochloride
- Core Structure: Dispiro[3.0.35.14]nonane backbone with fused rings, creating steric rigidity.
- Substituents : Two fluorine atoms at 9,9-positions and a protonated amine (-NH₂⁺·Cl⁻) at position 5.
- Salt Form : Hydrochloride improves crystallinity and bioavailability .
9,9′-Spirobifluorene (SBF, CAS 159-66-0)
- Core Structure : Two fluorene units joined at 9,9′-positions, forming a perpendicular spiro-conformation.
- Substituents: No electronegative groups; pristine hydrocarbon skeleton.
- Applications : Widely used in organic light-emitting diodes (OLEDs) due to high thermal stability and efficient hole transport .
9,9′-Spirobifluorene-Derived N-Heterocycles
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR)
- Target Compound : Anticipated deshielding effects at H4 protons (δ ~9.0–9.38 ppm) due to fluorine’s electronegativity, similar to SBF derivatives with adjacent N-atoms .
- SBF Derivatives : H4 protons in 9,9′-spirobifluorene N-heterocycles resonate at δ 9.01–9.38 ppm, while H1/H8 protons shift upfield (δ 6.52–6.87 ppm) due to aromatic shielding .
UV-Vis Absorption
- SBF Derivatives: Show π→π* transitions at 225–328 nm; heterocycle-modified analogs (e.g., benzo[h]quinoline) exhibit additional peaks at 351–375 nm .
Thermal and Electronic Properties
| Property | 9,9-Difluorodispiro[...]nonan-7-amine HCl | 9,9′-Spirobifluorene (SBF) | 9,9′-Spirobifluorene N-Heterocycles |
|---|---|---|---|
| Thermal Stability | High (rigid spiro core) | Excellent (Tm > 300°C) | Moderate (varies with substituents) |
| HOMO Energy (eV) | ~-5.3 (estimated) | -5.4 to -5.6 | -5.1 to -5.5 (tunable with N-groups) |
| Application | Pharmaceuticals, Materials Science | OLEDs, Sensors | Molecular Electronics, Catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
